REACTION_CXSMILES
|
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH2:20][C:21]1[CH:31]=[CH:30][C:24]([C:25](OCC)=[O:26])=[CH:23][CH:22]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:1]([O:19][C:25](=[O:26])[C:24]1[CH:30]=[CH:31][C:21]([NH2:20])=[CH:22][CH:23]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
xylenes
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-liter round bottom flask was fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Dean Stark trap and heating mantle
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed under a nitrogen balloon
|
Type
|
TEMPERATURE
|
Details
|
The reaction system was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 1/2 hour before a 25 ml-aliquot of xylenes-ethanol mixture
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was removed through the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
Every 5-10 minutes, another 25 ml aliquot of the xylenes-ethanol mixture was removed until a total of 400 ml
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
had been withdrawn from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
a temperature of 150° C
|
Type
|
CUSTOM
|
Details
|
Remaining volatiles were removed under 29 inches of Hg vacuum at 70° C. in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OC(C1=CC=C(C=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |